

Application Notes and Protocols for Rosomidnar (PNT100) Delivery in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rosomidnar

Cat. No.: B12738195

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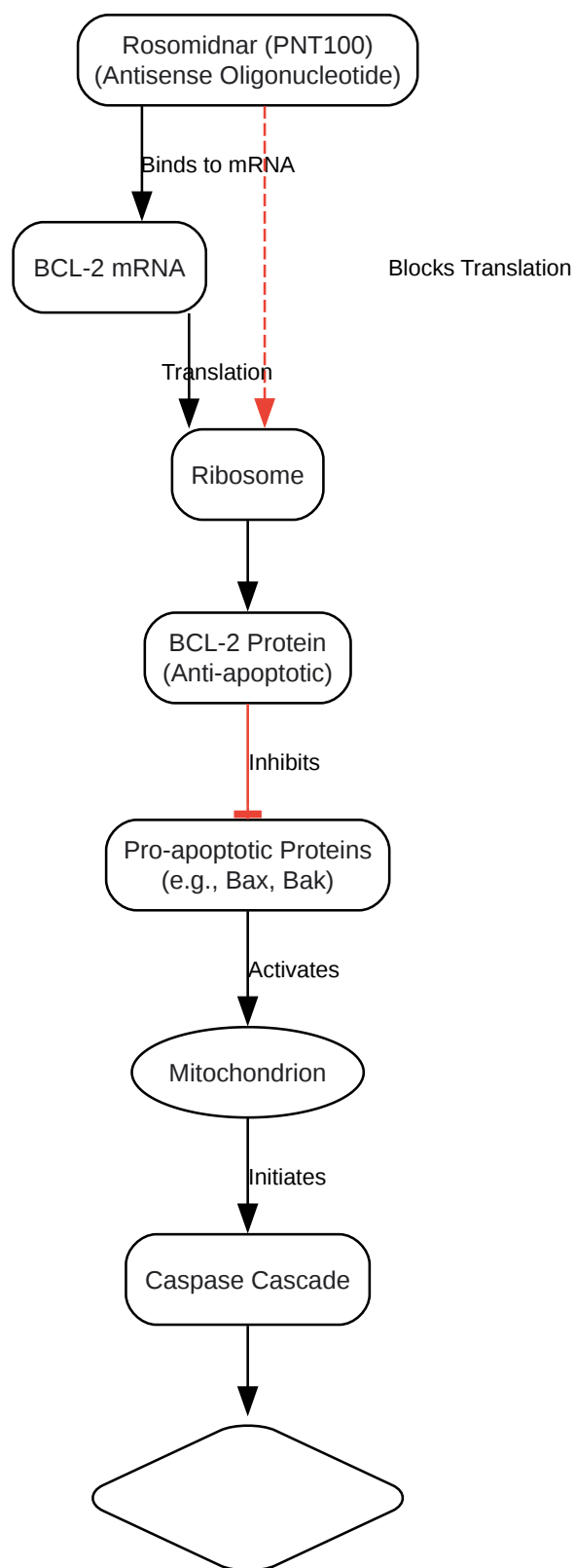
For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosomidnar, also known as PNT100, is a 24-base, chemically unmodified DNA oligonucleotide designed to act as an antisense inhibitor of the B-cell lymphoma 2 (BCL-2) gene. By specifically binding to the mRNA of BCL-2, **Rosomidnar** inhibits its translation, leading to a downstream decrease in the anti-apoptotic BCL-2 protein. This targeted reduction of BCL-2 makes **Rosomidnar** a valuable tool for cancer research, as it can sensitize cancer cells to apoptosis (programmed cell death). These application notes provide detailed protocols for the delivery of **Rosomidnar** into various cancer cell lines for in vitro studies.

Mechanism of Action

Rosomidnar operates through an antisense mechanism. As a single-stranded DNA molecule, it is complementary to a specific sequence in the regulatory region of the BCL-2 messenger RNA (mRNA). This binding event forms a DNA-RNA hybrid, which can lead to the degradation of the target mRNA by cellular enzymes such as RNase H. The ultimate result is a decrease in the synthesis of the BCL-2 protein, an important inhibitor of apoptosis. A reduction in BCL-2 levels allows pro-apoptotic proteins to initiate the caspase cascade, culminating in cell death.



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Figure 1. Signaling pathway of **Rosomidnar**-induced apoptosis.

Data Presentation

The efficacy of **Rosomidnar** can be assessed by measuring the reduction in BCL-2 protein expression and the induction of apoptosis in various cancer cell lines. The following tables provide illustrative data for the effects of **Rosomidnar** following delivery via lipofection.

Table 1: BCL-2 Protein Expression Following **Rosomidnar** Treatment

Cell Line	Rosomidnar Concentration (nM)	Duration of Treatment (hours)	BCL-2 Protein Level (% of Control)
MCF-7 (Breast Cancer)	100	48	45%
250	48	25%	
500	48	15%	
A549 (Lung Cancer)	100	48	55%
250	48	35%	
500	48	20%	
HeLa (Cervical Cancer)	100	48	60%
250	48	40%	
500	48	25%	

Table 2: Apoptosis Induction by **Rosomidnar**

Cell Line	Rosomidnar Concentration (nM)	Duration of Treatment (hours)	Apoptotic Cells (%)
MCF-7 (Breast Cancer)	100	72	25%
	250	72	45%
	500	72	65%
A549 (Lung Cancer)	100	72	20%
	250	72	40%
	500	72	60%
HeLa (Cervical Cancer)	100	72	15%
	250	72	35%
	500	72	55%

Experimental Protocols

Protocol 1: Preparation of Rosomidnar Stock Solution

Rosomidnar is soluble in Dimethyl Sulfoxide (DMSO). A concentrated stock solution should be prepared for use in cell culture experiments.

Materials:

- **Rosomidnar** (lyophilized powder)
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes

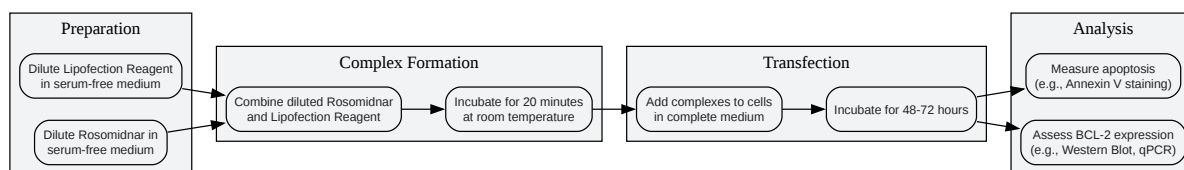
Procedure:

- Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of lyophilized **Rosomidnar** to achieve a stock concentration of 1 mM.

- Gently vortex the vial until the **Rosomidnar** is completely dissolved.
- Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Delivery of Rosomidnar using Cationic Lipid Transfection (Lipofection)

This protocol describes a general method for the delivery of **Rosomidnar** into adherent cancer cell lines using a commercially available cationic lipid transfection reagent. Optimization may be required for different cell lines and transfection reagents.



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Figure 2. Experimental workflow for **Rosomidnar** delivery.

Materials:

- Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Serum-free cell culture medium (e.g., Opti-MEM™)
- **Rosomidnar** stock solution (1 mM in DMSO)

- Cationic lipid transfection reagent (e.g., Lipofectamine™)
- 6-well cell culture plates
- Sterile microcentrifuge tubes

Procedure:

- Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Preparation of Transfection Complexes (per well): a. In a sterile microcentrifuge tube, dilute the desired amount of **Rosomidnar** stock solution in serum-free medium to a final volume of 250 μ L. Mix gently. b. In a separate sterile microcentrifuge tube, dilute the appropriate amount of cationic lipid transfection reagent in serum-free medium to a final volume of 250 μ L. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted **Rosomidnar** and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of transfection complexes.
- Transfection: a. Remove the culture medium from the cells and replace it with 2 mL of fresh, pre-warmed complete culture medium. b. Add the 500 μ L of transfection complexes dropwise to each well. c. Gently rock the plate to ensure even distribution of the complexes.
- Incubation and Analysis: a. Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours. b. After the incubation period, the cells can be harvested for analysis of BCL-2 expression (e.g., by Western blot or qRT-PCR) or for apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry).

Important Considerations:

- DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid cytotoxicity. A vehicle control (DMSO without **Rosomidnar**) should always be included in experiments.
- Optimization: The optimal concentrations of **Rosomidnar** and transfection reagent, as well as the incubation time, may vary depending on the cell line and should be determined empirically.

- **Stability:** While specific data on **Rosomidnar**'s stability in cell culture media is not readily available, it is advisable to prepare fresh dilutions for each experiment. Unmodified oligonucleotides can be susceptible to nuclease degradation.
- **Controls:** Appropriate controls, including untreated cells, cells treated with a scrambled (non-targeting) oligonucleotide, and cells treated with the transfection reagent alone, are essential for interpreting the results.
- **To cite this document:** BenchChem. [Application Notes and Protocols for Rosomidnar (PNT100) Delivery in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12738195#rosomidnar-delivery-methods-for-cell-culture\]](https://www.benchchem.com/product/b12738195#rosomidnar-delivery-methods-for-cell-culture)

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com